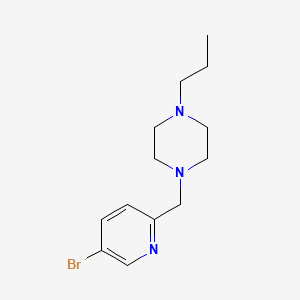

1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine

Description

Properties

Molecular Formula |

C13H20BrN3 |

|---|---|

Molecular Weight |

298.22 g/mol |

IUPAC Name |

1-[(5-bromopyridin-2-yl)methyl]-4-propylpiperazine |

InChI |

InChI=1S/C13H20BrN3/c1-2-5-16-6-8-17(9-7-16)11-13-4-3-12(14)10-15-13/h3-4,10H,2,5-9,11H2,1H3 |

InChI Key |

YKWRUNRRTXOZCI-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCN(CC1)CC2=NC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine typically involves the reaction of 5-bromopyridine with piperazine derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine undergoes various chemical reactions, including:

Oxidation: The bromopyridine moiety can be oxidized to form corresponding pyridine oxides.

Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Pyridine oxides.

Reduction: Pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Alkyl-Substituted Piperazine Analogs

The propyl group at the 4-position of the piperazine ring is a critical structural feature. Substitution with shorter or branched alkyl chains alters physicochemical properties and biological activity:

Key Observations :

- Ethyl analog : Lower molecular weight and lipophilicity may reduce membrane permeability compared to the propyl derivative.

Bromopyridinyl Positional Isomers

The position of bromine on the pyridine ring significantly impacts electronic and steric effects:

Key Observations :

Aromatic vs. Heteroaromatic Piperazine Derivatives

Replacing the pyridinyl group with benzyl or phenyl moieties alters pharmacological profiles:

Key Observations :

- 3-Chlorophenyl analog : Chlorine’s smaller atomic radius may limit hydrophobic interactions compared to bromine .

Biological Activity

1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine is , with a molecular weight of approximately 284.19 g/mol. The compound features a brominated pyridine ring linked to a propylpiperazine moiety, which enhances its reactivity and potential interactions with biological targets.

The compound's structure suggests several mechanisms through which it may exert its biological effects:

- Kinase Inhibition : Preliminary studies indicate that 1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition could lead to reduced tumor proliferation and enhanced apoptosis in cancer cells .

- Neurotransmitter Modulation : Similar piperazine derivatives have been shown to interact with neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may suggest potential applications in treating neurological disorders .

Anticancer Activity

1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine has shown promise in cancer research. Its structural similarities to known anticancer agents suggest it could function as an effective inhibitor of tumor growth. For instance, it has been identified as an impurity in Abemaciclib, a drug used for treating breast cancer, indicating its relevance in oncology.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| A549 (Lung) | 0.12 | CDK inhibition | |

| BGC-823 (Stomach) | 0.15 | Apoptosis induction | |

| FaDu (Head/Neck) | 0.20 | Cell cycle arrest |

Case Studies

In a recent investigation involving various piperazine derivatives, compounds structurally related to 1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine demonstrated significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of 0.12 µM against A549 cells, indicating potent activity .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.